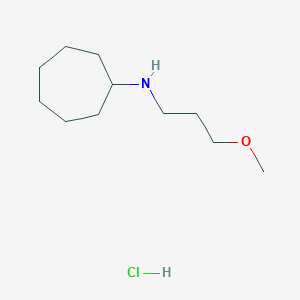![molecular formula C23H15N3O3S B2921756 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 896678-70-9](/img/structure/B2921756.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with thioamides4,5-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form different oxidation states, which can alter the compound's properties.
Reduction: Reduction reactions can be employed to modify the thiazolo[5,4-b]pyridine core.
Substitution: Substitution reactions can be used to introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized chromene derivatives, reduced thiazolo[5,4-b]pyridine derivatives, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its thiazolo[5,4-b]pyridine core is known to interact with various biological targets.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might have applications in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may make it suitable for various applications, such as in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism by which N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors through binding interactions, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but may differ in their substituents and functional groups.
Chromene derivatives: These compounds contain the chromene moiety but may have different substituents and core structures.
Carboxamide derivatives: These compounds feature the carboxamide group but may have different aromatic or heterocyclic components.
Uniqueness: N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the thiazolo[5,4-b]pyridine core, chromene moiety, and carboxamide group. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-8-9-15(21-26-17-6-4-10-24-22(17)30-21)12-18(13)25-20(27)16-11-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKWWIRHJYINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)


![N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2921679.png)
![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2921682.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate](/img/structure/B2921683.png)



![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)
![2-Methoxyethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2921692.png)
![N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2921694.png)
